molecular formula C20H18N2O B5551953 N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B5551953
M. Wt: 302.4 g/mol
InChI Key: HEZDZOVGCDFGLY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of the quinoline core using reagents like diazomethane or cyclopropyl bromide.

    Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an appropriate amine, such as cyclopropylamine, under suitable conditions.

Chemical Reactions Analysis

N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .

Comparison with Similar Compounds

N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

N-cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-13-6-8-14(9-7-13)19-12-17(20(23)21-15-10-11-15)16-4-2-3-5-18(16)22-19/h2-9,12,15H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZDZOVGCDFGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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